N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that combines multiple functional groups, including a furan ring, a carbamoyl group, a cyclopenta[b]thiophene ring, and a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route is as follows:
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Formation of the Furan-2-ylmethyl Carbamoyl Intermediate
Reagents: Furan-2-carboxylic acid, thionyl chloride, and methylamine.
Conditions: The furan-2-carboxylic acid is first converted to its acyl chloride derivative using thionyl chloride. This intermediate is then reacted with methylamine to form the furan-2-ylmethyl carbamoyl intermediate.
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Cyclopenta[b]thiophene Synthesis
Reagents: Cyclopentadiene, sulfur, and a suitable catalyst.
Conditions: Cyclopentadiene is reacted with sulfur in the presence of a catalyst to form the cyclopenta[b]thiophene ring.
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Coupling Reaction
Reagents: The furan-2-ylmethyl carbamoyl intermediate and the cyclopenta[b]thiophene derivative.
Conditions: These intermediates are coupled under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent.
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Chromene Ring Formation
Reagents: 6-methyl-4-oxo-4H-chromene-2-carboxylic acid.
Conditions: The final step involves the formation of the chromene ring through a condensation reaction with the previously formed intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.
Reduction: Reduction reactions can target the carbonyl groups present in the chromene and carbamoyl moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan, thiophene, and chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural complexity. It could be investigated for potential activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Medicine
In medicinal chemistry, the compound could serve as a lead compound for drug development. Its unique structure might interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its diverse functional groups allow for various chemical modifications, enabling the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. For example, the compound could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan-2-ylmethyl and carbamoyl groups but differs in the core structure.
N-(1-((furan-2-ylmethyl)-carbamoyl)-2-thiophen-2-yl-vinyl)-benzamide: Contains similar functional groups but has a different overall structure.
Uniqueness
The uniqueness of N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide lies in its combination of multiple functional groups and ring systems. This structural complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H20N2O5S |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H20N2O5S/c1-13-7-8-18-16(10-13)17(27)11-19(31-18)22(28)26-24-21(15-5-2-6-20(15)32-24)23(29)25-12-14-4-3-9-30-14/h3-4,7-11H,2,5-6,12H2,1H3,(H,25,29)(H,26,28) |
InChI Key |
BYWBZJXOPZROQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
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